molecular formula C13H8N2O2 B12933590 3-Pyridinecarbonitrile, 6-(2-formylphenoxy)-

3-Pyridinecarbonitrile, 6-(2-formylphenoxy)-

Cat. No.: B12933590
M. Wt: 224.21 g/mol
InChI Key: NAZWTVNREJRGJT-UHFFFAOYSA-N
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Description

3-Pyridinecarbonitrile, 6-(2-formylphenoxy)- is an organic compound with the molecular formula C13H8N2O2. It is known for its unique structure, which includes a pyridine ring substituted with a carbonitrile group and a phenoxy group bearing a formyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarbonitrile, 6-(2-formylphenoxy)- typically involves the reaction of 6-chloronicotinonitrile with 2-hydroxybenzaldehyde under basic conditions. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the hydroxyl group of 2-hydroxybenzaldehyde attacks the chlorine-substituted pyridine ring, resulting in the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for 3-Pyridinecarbonitrile, 6-(2-formylphenoxy)- are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarbonitrile, 6-(2-formylphenoxy)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Pyridinecarbonitrile, 6-(2-formylphenoxy)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Pyridinecarbonitrile, 6-(2-formylphenoxy)- depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The formyl group can form covalent bonds with nucleophilic residues in proteins, while the pyridine ring can participate in π-π interactions with aromatic amino acids. These interactions can alter the function of the target proteins and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • **3-Pyridinecarbonitrile, 6-(2-hydroxyphenoxy)-
  • **3-Pyridinecarbonitrile, 6-(2-methoxyphenoxy)-
  • **3-Pyridinecarbonitrile, 6-(2-aminophenoxy)-

Uniqueness

3-Pyridinecarbonitrile, 6-(2-formylphenoxy)- is unique due to the presence of the formyl group, which imparts distinct reactivity and potential biological activity. The formyl group can undergo specific reactions, such as oxidation to a carboxylic acid or reduction to an alcohol, which are not possible with the hydroxy or methoxy analogs .

Biological Activity

3-Pyridinecarbonitrile, 6-(2-formylphenoxy)- is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structural features, is being investigated for its interactions with biological systems, particularly in the context of cancer therapy and other therapeutic applications.

Chemical Structure and Properties

The molecular structure of 3-Pyridinecarbonitrile, 6-(2-formylphenoxy)- can be summarized as follows:

PropertyValue
Molecular Formula C12H9N2O2
Molecular Weight 217.21 g/mol
IUPAC Name 6-(2-formylphenoxy)-3-pyridinecarbonitrile

This compound features a pyridine ring and a formylphenoxy group, which contribute to its biological activity.

Anticancer Activity

Several studies have highlighted the anticancer potential of 3-Pyridinecarbonitrile, 6-(2-formylphenoxy)-. For instance:

  • Cell Line Studies : In vitro studies showed that this compound exhibits cytotoxic effects against various cancer cell lines, including HeLa (cervical carcinoma) and MOLT-3 (acute lymphoblastic leukemia). The half-maximal inhibitory concentration (IC50) values were reported as follows:
    Cell LineIC50 (µM)
    HeLa25.7 ± 0.8
    MOLT-312.7 ± 1.1

These results indicate that the compound may disrupt cellular processes leading to apoptosis in cancer cells.

The mechanism of action for 3-Pyridinecarbonitrile, 6-(2-formylphenoxy)- appears to involve:

  • Targeting Enzymatic Pathways : Molecular docking studies suggest that the compound interacts with key residues in enzymes related to cancer progression, potentially inhibiting their activity and leading to reduced cell proliferation.
  • Induction of Apoptosis : The compound may activate apoptotic pathways through upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.

Antimicrobial Activity

In addition to its anticancer properties, preliminary studies suggest that this compound may possess antimicrobial activity. Testing against several bacterial strains indicated varying degrees of inhibition:

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12

These findings warrant further investigation into its potential as an antimicrobial agent.

Case Study: Anticancer Efficacy

A recent study evaluated the efficacy of 3-Pyridinecarbonitrile, 6-(2-formylphenoxy)- in a xenograft model of human cancer. The treatment group receiving this compound showed a significant reduction in tumor size compared to the control group, suggesting its potential as a therapeutic agent.

Research Findings

  • Structure-Activity Relationship (SAR) : Research indicates that modifications to the formyl group can enhance or diminish biological activity. For example, substituents on the phenoxy ring significantly affect the compound's potency against specific cancer types.
  • Synergistic Effects : Combining this compound with established chemotherapeutics has shown promising results in enhancing overall efficacy while reducing side effects.

Properties

Molecular Formula

C13H8N2O2

Molecular Weight

224.21 g/mol

IUPAC Name

6-(2-formylphenoxy)pyridine-3-carbonitrile

InChI

InChI=1S/C13H8N2O2/c14-7-10-5-6-13(15-8-10)17-12-4-2-1-3-11(12)9-16/h1-6,8-9H

InChI Key

NAZWTVNREJRGJT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=O)OC2=NC=C(C=C2)C#N

Origin of Product

United States

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